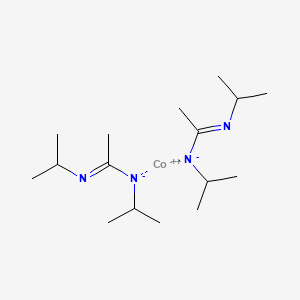
Bis(N,N'-di-i-propylacetamidinato)cobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in the deposition of thin films of metals, oxides, and nitrides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical procedure involves starting with cobalt(II) acetate or cobalt(II) chloride and reacting it with N,N’-di-i-propylacetamidine in an inert atmosphere to prevent oxidation . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to form cobalt(I) species.
Substitution: Ligand exchange reactions can occur, where the acetamidinato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically involve the use of other ligands such as phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to cobalt(III) complexes, while reduction can yield cobalt(I) species .
Wissenschaftliche Forschungsanwendungen
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor for the deposition of thin films of cobalt, cobalt oxides, and cobalt nitrides.
Industry: It is used in the production of advanced materials, including superconductors and magnetic materials.
Wirkmechanismus
The mechanism by which Bis(N,N’-di-i-propylacetamidinato)cobalt(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress in biological systems . This property is being explored for its potential therapeutic applications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato)nickel(II)
- Bis(N,N’-diisopropylacetamidinato)copper(II)
- Bis(N,N’-diisopropylacetamidinato)iron(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is unique due to its specific coordination environment and the stability of its cobalt(II) center. This stability makes it an excellent precursor for thin film deposition, which is not as easily achieved with similar compounds of nickel, copper, or iron .
Eigenschaften
Molekularformel |
C16H34CoN4 |
|---|---|
Molekulargewicht |
341.40 g/mol |
IUPAC-Name |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


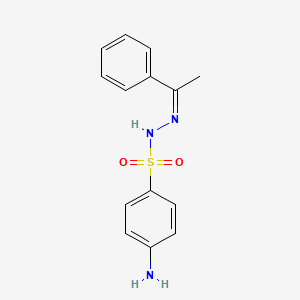
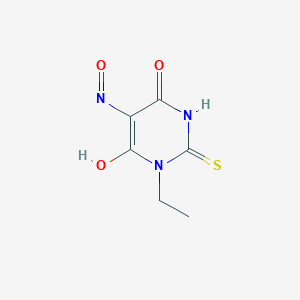
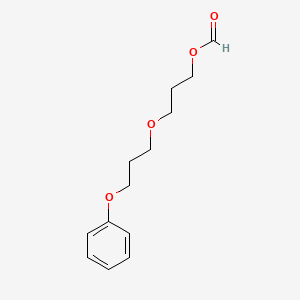
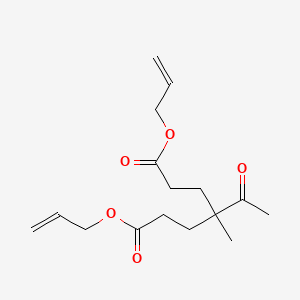
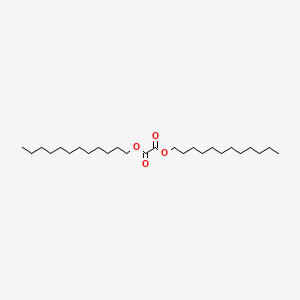
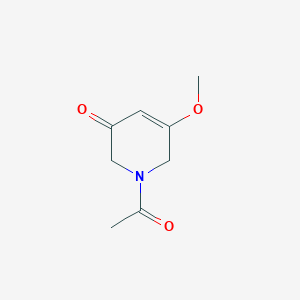
![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)

![1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(tetracosenyl)-1-pyrrolidinyl]ethyl]amino]ethyl]amino]ethyl]amino]ethyl]-3-(octadecenyl)pyrrolidine-2,5-dione](/img/structure/B13794056.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
